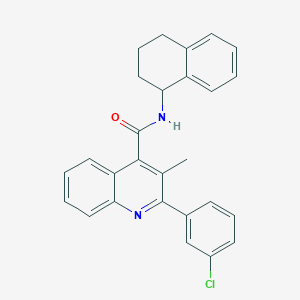![molecular formula C29H23BrN6 B452889 2-AMINO-4-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE](/img/structure/B452889.png)
2-AMINO-4-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-AMINO-4-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, bromobenzyl, phenyl, pyrazolyl, and dicyano groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE typically involves multi-step reactions. One common method involves the condensation of 4-bromobenzyl bromide with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with malononitrile and a suitable catalyst to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with a naphthalene-based compound under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups.
Reduction: Reduction reactions can target the cyano groups, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce primary or secondary amines.
科学研究应用
2-AMINO-4-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- 2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-4H-CHROMENE
- 2-AMINO-4-(4-BROMOBENZYL)-3-CYANO-4H-PYRAN
- 2-AMINO-4-(4-BROMOBENZYL)-3-CYANO-4H-THIOPHENE
Uniqueness
Compared to these similar compounds, 2-AMINO-4-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring, in particular, enhances its potential for biological activity and makes it a valuable scaffold for drug discovery.
属性
分子式 |
C29H23BrN6 |
|---|---|
分子量 |
535.4g/mol |
IUPAC 名称 |
2-amino-4-[1-[(4-bromophenyl)methyl]-3-phenylpyrazol-4-yl]-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C29H23BrN6/c30-21-12-10-19(11-13-21)15-36-16-25(27(35-36)20-6-2-1-3-7-20)26-23-9-5-4-8-22(23)24(14-31)28(34)29(26,17-32)18-33/h1-3,6-8,10-13,16,23,26H,4-5,9,15,34H2 |
InChI 键 |
LRPAIYCBRLCAFC-UHFFFAOYSA-N |
SMILES |
C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CN(N=C3C4=CC=CC=C4)CC5=CC=C(C=C5)Br |
规范 SMILES |
C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CN(N=C3C4=CC=CC=C4)CC5=CC=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


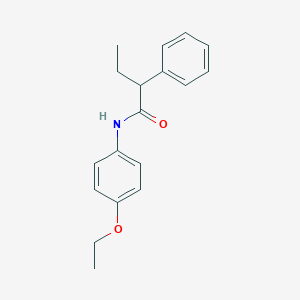
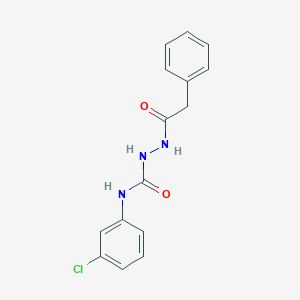
![3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B452810.png)
![6-Bromo-2-[4-(methylethoxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B452811.png)
![2-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide](/img/structure/B452816.png)
![2-{[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}-N-(3,4-dichlorophenyl)hydrazinecarboxamide](/img/structure/B452818.png)
![N-cycloheptyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B452819.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-6-bromo-2-(4-isopropylphenyl)-4-quinolinecarboxamide](/img/structure/B452820.png)
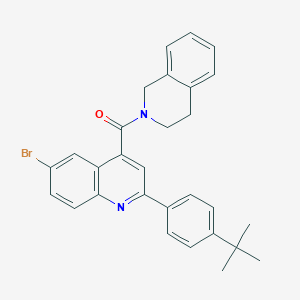
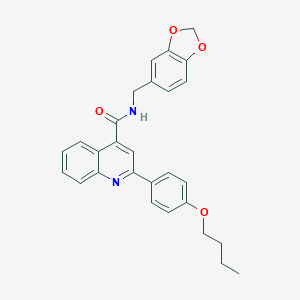
![2-(1,3-benzodioxol-5-yl)-N-[3,5-bis(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B452824.png)
![2-(4-butoxyphenyl)-N-[1-(4-methylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B452825.png)

